Positional Isomer Lipophilicity Comparison
The computed lipophilicity (XLogP3-AA) of the free acid form of the target compound is 1.6 [1], while the 1‑positional isomer (2-(isoquinolin-1-yl)acetic acid) exhibits a computed LogP of 1.86 . This ΔLogP of +0.26 indicates higher lipophilicity for the 1‑isomer, which can alter solubility, permeability, and protein binding in biological assays.
1-Isomer LogP: 1.86
ΔLogP = +0.26
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 (free acid form) |
| Comparator Or Baseline | 2-(Isoquinolin-1-yl)acetic acid, computed LogP = 1.86 |
| Quantified Difference | ΔLogP = +0.26 (comparator more lipophilic) |
| Conditions | Computed values; target XLogP3-AA from PubChem 2025 release; comparator LogP from Chem960 database entry for CAS 855292-39-6. Note: values are for the free acid, not the hydrochloride salt. |
Why This Matters
A difference in LogP of 0.26 units can influence partition-dependent assay outcomes; selecting the wrong isomer could confound SAR studies.
- [1] PubChem Compound Summary CID 12018708, Computed Properties, XLogP3-AA = 1.6. View Source
